N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide
Description
N-(2-Methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core substituted with a propoxy group at the para position and a methoxy-thiophene-ethyl moiety at the sulfonamide nitrogen. The thiophene ring introduces aromatic and electronic diversity, which may influence binding interactions in biological systems, while the propoxy chain likely enhances lipophilicity compared to shorter alkoxy analogs .
Structurally, the molecule combines elements from benzenesulfonamide pharmacophores (e.g., torsional flexibility from the ethyl linker) and heteroaromatic systems (thiophene), making it distinct from simpler sulfonamides. Its synthesis likely involves nucleophilic substitution or coupling reactions, analogous to methods described for related sulfonamide-triazole hybrids .
Properties
IUPAC Name |
N-(2-methoxy-2-thiophen-3-ylethyl)-4-propoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S2/c1-3-9-21-14-4-6-15(7-5-14)23(18,19)17-11-16(20-2)13-8-10-22-12-13/h4-8,10,12,16-17H,3,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQKXTGSJXHTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which undergoes functionalization to introduce the methoxy and ethyl groups. This is followed by sulfonamide formation through the reaction of the intermediate with 4-propoxybenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group results in the corresponding amine.
Scientific Research Applications
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring and sulfonamide group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Compounds for Comparison:
N-[2-({[(2E)-3-(4-Chlorophenyl)prop-2-enyl]methylamino}methyl)phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide (): Features a 4-methoxybenzenesulfonamide core with a chlorophenyl-propenyl group and hydroxyethyl side chain.
N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ():
- Contains a pyrimidine ring with a fluorophenyl group and methanesulfonamide.
- The pyrimidine scaffold introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible ethyl-thiophene linker in the target compound.
S-alkylated 1,2,4-triazoles (): Derivatives such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanones exhibit thione tautomerism and strong C=S stretching vibrations (~1247–1255 cm⁻¹). Unlike the target compound, these triazoles prioritize planar aromatic systems, which may favor π-π stacking interactions in biological targets.
Physicochemical Properties:
Biological Activity
N-(2-methoxy-2-(thiophen-3-yl)ethyl)-4-propoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring, a methoxy group, and a propoxybenzenesulfonamide moiety. Its chemical structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C16H21NO4S2
- CAS Number : 1448071-05-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various biochemical pathways. The thiophene ring and sulfonamide group are believed to play critical roles in modulating enzyme activity, potentially affecting processes such as cell signaling and metabolic regulation.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the field of infectious diseases.
- Anticancer Potential : Investigations into its anticancer effects have shown promise, particularly in inhibiting the proliferation of certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes linked to disease pathways, including phosphodiesterases, which are crucial in various cellular signaling processes.
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Study 1 : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth by up to 70% at certain concentrations. Mechanistic studies indicated that this effect was mediated through apoptosis induction via mitochondrial pathways.
- Study 2 : Research focusing on antimicrobial properties showed that the compound exhibited significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibition of phosphodiesterases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
